3-(Propan-2-yl)pyrrolidine-3-carboxylicacid
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Overview
Description
3-(Propan-2-yl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)pyrrolidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(Propan-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological pathways, contributing to its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the carboxylic acid and isopropyl groups.
Proline: A similar compound with a carboxylic acid group but different substituents on the nitrogen atom.
Pyrrolidine-2-one: A derivative with a ketone group instead of a carboxylic acid.
Uniqueness
3-(Propan-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-propan-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)8(7(10)11)3-4-9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
HFZIHWZPKFWIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNC1)C(=O)O |
Origin of Product |
United States |
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